molecular formula C17H17ClN2O3 B5174855 N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide

Cat. No. B5174855
M. Wt: 332.8 g/mol
InChI Key: FTTORTUBESMUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide, also known as CBE, is a chemical compound that has been widely studied for its potential use in scientific research. CBE is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating cellular processes.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for maintaining calcium homeostasis in cells. By inhibiting the SERCA pump, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide disrupts calcium signaling and can lead to a variety of cellular responses. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been shown to modulate the activity of ion channels and G protein-coupled receptors, although the exact mechanisms of these effects are still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide depend on the specific cellular processes being studied. In general, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been shown to disrupt calcium signaling and can lead to changes in cellular metabolism, gene expression, and cell death. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been shown to modulate ion channel activity, which can affect neuronal signaling and muscle function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to reach intracellular targets. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide is also relatively easy to synthesize and has a high purity yield. However, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are many potential future directions for research on N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide. One area of interest is the development of more specific inhibitors of the SERCA pump, which could have therapeutic applications in diseases such as heart failure and cancer. Another area of interest is the investigation of the role of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in modulating ion channel activity, which could lead to the development of new treatments for neurological disorders. Finally, the use of N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide in drug discovery and target identification is an area of active research, and new applications for this small molecule are likely to be discovered in the future.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide can be synthesized by reacting 4-chlorobenzyl chloride with 2-phenoxyethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to form the final product, N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide. This synthesis method has been optimized to produce high yields of pure N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has been used in a variety of scientific research applications, including studies on the role of calcium signaling in cellular processes, the regulation of ion channels, and the modulation of G protein-coupled receptor activity. N-(4-chlorobenzyl)-N'-(2-phenoxyethyl)ethanediamide has also been used to investigate the mechanisms of action of various drugs and to screen for potential drug targets.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-8-6-13(7-9-14)12-20-17(22)16(21)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTORTUBESMUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.